Iron(3+) heptadecanoate

Beschreibung

Eigenschaften

CAS-Nummer |

20174-73-6 |

|---|---|

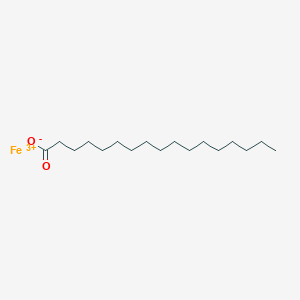

Molekularformel |

C17H33FeO2+2 |

Molekulargewicht |

325.3 g/mol |

IUPAC-Name |

heptadecanoate;iron(3+) |

InChI |

InChI=1S/C17H34O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+3/p-1 |

InChI-Schlüssel |

UUOMRAJBLCOIQD-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron(3+) heptadecanoate can be synthesized through the reaction of iron(III) chloride with heptadecanoic acid in an organic solvent. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding heptadecanoic acid. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through filtration and recrystallization techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eisen(III)-Heptadecanoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Eisen(III)-Ion kann unter bestimmten Bedingungen zu Eisen(II) reduziert werden.

Substitution: Die Heptadecanoat-Liganden können in Koordinationschemie-Reaktionen durch andere Liganden ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Ligandenaustauschreaktionen können mit verschiedenen Carbonsäuren oder anderen koordinierenden Liganden durchgeführt werden.

Hauptprodukte:

Oxidation: Die Reduktion von Eisen(III) zu Eisen(II) führt zur Bildung von Eisen(II)-Komplexen.

Substitution: Ligandenaustauschreaktionen ergeben neue Eisen(III)-Komplexe mit unterschiedlichen Liganden.

Wissenschaftliche Forschungsanwendungen

Eisen(III)-Heptadecanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer für die Synthese anderer Eisenkomplexe und als Katalysator in organischen Reaktionen verwendet.

Biologie: Wird auf seine potenzielle Rolle in biologischen Systemen untersucht, insbesondere im Eisenstoffwechsel und -transport.

Medizin: Wird auf seine potenzielle Verwendung in Arzneistoff-Abgabesystemen und als Kontrastmittel in der Magnetresonanztomographie (MRT) untersucht.

Industrie: Wird aufgrund seiner einzigartigen Eigenschaften bei der Herstellung von Spezialmaterialien und Beschichtungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Eisen(III)-Heptadecanoat beinhaltet seine Fähigkeit, mit verschiedenen Liganden zu koordinieren und an Redoxreaktionen teilzunehmen. Das Eisen(III)-Ion kann zu Eisen(II) reduziert werden, was in vielen biologischen und chemischen Prozessen essenziell ist. Die Heptadecanoat-Liganden sorgen für die Stabilität des Komplexes und beeinflussen seine Reaktivität.

Ähnliche Verbindungen:

Eisen(III)-acetat: Ein weiterer Eisen(III)-Carboxylatkomplex mit unterschiedlichen Liganden.

Eisen(III)-stearat: Ähnlich wie Eisen(III)-Heptadecanoat, jedoch mit Stearinsäure als Ligand.

Vergleich: Eisen(III)-Heptadecanoat ist einzigartig aufgrund seines spezifischen Liganden, Heptadecansäure, der im Vergleich zu anderen Eisen(III)-Carboxylaten unterschiedliche Eigenschaften verleiht. Sein langkettiger Fettsäureligand beeinflusst seine Löslichkeit, Stabilität und Reaktivität, wodurch es für bestimmte Anwendungen in Forschung und Industrie geeignet ist.

Wirkmechanismus

The mechanism of action of iron(3+) heptadecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron(III) ion can undergo reduction to iron(II), which is essential in many biological and chemical processes. The heptadecanoate ligands provide stability to the complex and influence its reactivity.

Vergleich Mit ähnlichen Verbindungen

Iron(III) acetate: Another iron(III) carboxylate complex with different ligands.

Iron(III) stearate: Similar to iron(3+) heptadecanoate but with stearic acid as the ligand.

Comparison: this compound is unique due to its specific ligand, heptadecanoic acid, which imparts distinct properties compared to other iron(III) carboxylates. Its long-chain fatty acid ligand influences its solubility, stability, and reactivity, making it suitable for specific applications in research and industry.

Biologische Aktivität

Iron(3+) heptadecanoate is a coordination compound formed from iron in its +3 oxidation state and heptadecanoate, a long-chain fatty acid. This compound has garnered interest due to its potential biological activities, primarily attributed to the essential nature of iron in various biochemical processes. This article explores the biological activity of this compound, including its synthesis, properties, and potential applications.

Chemical Structure and Synthesis

This compound can be represented by the formula . The synthesis typically involves the reaction of iron(III) salts with heptadecanoic acid. A common method includes:

- Dissolving iron(III) chloride in a suitable solvent.

- Adding heptadecanoic acid to the solution.

- Heating the mixture under reflux conditions to facilitate complex formation.

- Cooling and filtering the resultant precipitate.

This process yields a stable complex suitable for further studies on its biological activity.

Biological Importance of Iron

Iron is a crucial element in biological systems, primarily functioning as a cofactor in enzymatic reactions and playing significant roles in oxygen transport and storage through hemoglobin and myoglobin. In its ferric form, iron is involved in electron transfer processes that are vital for cellular metabolism and respiration . The presence of iron in this compound suggests potential biological activities, including:

- Antioxidant properties : Iron complexes have shown the ability to scavenge free radicals, which can mitigate oxidative stress in cells .

- Antimicrobial activity : Some studies indicate that iron complexes can inhibit the growth of various microorganisms, making them potential candidates for antimicrobial applications .

Antioxidant Activity

Research has demonstrated that this compound exhibits antioxidant properties by scavenging free radicals such as hydroxyl radicals and (1,1-diphenyl-2-picrylhydrazyl). The antioxidant capacity was evaluated using various assays which showed promising results, indicating that these complexes could protect cells from oxidative damage .

Antimicrobial Activity

This compound has been assessed for its antimicrobial properties against several bacterial strains. Preliminary findings suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. This activity is likely due to the interaction between the heptadecanoate moiety and bacterial membranes, enhancing the bioavailability of iron .

Comparative Analysis with Similar Compounds

This compound shares similarities with other fatty acid coordination compounds. Below is a comparison table highlighting some key characteristics:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Iron(3+) Octanoate | Shorter carbon chain; used in food applications | |

| Iron(3+) Laurate | Medium chain; potential surfactant properties | |

| Iron(3+) Stearate | Similar chain length; used in cosmetics |

The distinct carbon chain length of heptadecanoate (17 carbons) may impart unique physical and chemical properties compared to these similar compounds, influencing solubility, stability, and interaction with biological systems.

Case Studies

- Antioxidant Efficacy Study : A study conducted on various iron complexes demonstrated that those containing long-chain fatty acids exhibited enhanced radical scavenging abilities compared to shorter chain counterparts. This suggests that this compound could be more effective in cellular environments where lipid peroxidation is a concern .

- Antimicrobial Testing : In vitro tests showed that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/ml against E. coli, indicating its potential as a natural antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.